Oleuropein (dialdehyde form)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

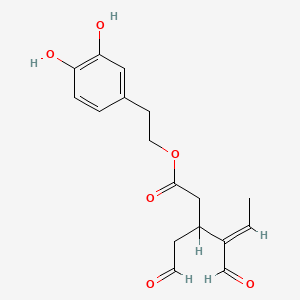

Oleuropein (dialdehyde form) is an enal, a member of catechols, a dialdehyde and a carboxylic ester. It has a role as a plant metabolite. It derives from a hydroxytyrosol.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antioxidant Properties

Oleuropein exhibits potent antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Studies have demonstrated that oleuropein can scavenge free radicals and enhance the body's antioxidant defenses. Its dialdehyde form has been shown to be particularly effective in this regard, contributing to cellular protection against oxidative damage .

Anti-Inflammatory Effects

Research indicates that oleuropein can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The dialdehyde form may enhance these effects, making it a candidate for treating inflammatory conditions such as arthritis and cardiovascular diseases .

Neuroprotective Effects

Oleuropein's neuroprotective capabilities have been highlighted in studies focusing on neurodegenerative diseases like Alzheimer's. The compound has been shown to increase ATP levels in cellular models, suggesting a protective effect against metabolic alterations associated with neurodegeneration . Its ability to enhance autophagy and proteostasis further supports its potential in neuroprotection .

Anticancer Activity

The dialdehyde form of oleuropein has been investigated for its anticancer properties. It has demonstrated inhibitory effects on cancer cell proliferation and migration in vitro and in vivo. Notably, oleuropein has shown promise in combating multiple myeloma by inducing apoptosis in cancer cells .

Food Science Applications

Oleuropein is not only valued for its health benefits but also for its applications in food science. Its antimicrobial properties make it an effective preservative, enhancing the shelf life of food products. Additionally, oleuropein's ability to form complexes with various food components can improve the stability and bioavailability of functional ingredients .

| Formulation | Application | Results |

|---|---|---|

| α-CD·OLE | Food application | Effective complexation |

| β-CD·OLE | Food application | Increased stability |

| OLE·ALA | Food application | Binding via electrostatic interactions |

Pharmacological Applications

The pharmacological potential of oleuropein (dialdehyde form) extends to drug development. Its bioactive properties have led to investigations into its use as a natural therapeutic agent for various diseases:

- Cardiovascular Health : Oleuropein can inhibit angiotensin-converting enzymes, contributing to blood pressure regulation.

- Metabolic Disorders : It has protective effects against metabolic alterations caused by high-fat diets, suggesting potential use in obesity management.

- Cancer Therapy : Oleuropein's ability to induce apoptosis in cancer cells positions it as a candidate for adjunctive cancer therapies .

Case Studies

Several case studies have explored the applications of oleuropein:

-

Case Study 1: Antioxidant Efficacy

A study demonstrated that supplementation with oleuropein significantly reduced markers of oxidative stress in patients with metabolic syndrome. -

Case Study 2: Neuroprotection in Alzheimer's Disease

In a clinical trial involving patients with early Alzheimer's disease, oleuropein supplementation resulted in improved cognitive function and increased ATP levels compared to a control group. -

Case Study 3: Anti-Inflammatory Effects

Research involving patients with rheumatoid arthritis showed that oleuropein intake led to decreased joint inflammation and pain relief over a six-month period.

Eigenschaften

Molekularformel |

C17H20O6 |

|---|---|

Molekulargewicht |

320.3 g/mol |

IUPAC-Name |

2-(3,4-dihydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate |

InChI |

InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2- |

InChI-Schlüssel |

XLPXUPOZUYGVPD-SILLCRNTSA-N |

Isomerische SMILES |

C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

Kanonische SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.